1-(4-Chlorobenzoyl)piperazine hydrochloride
CAS No.:
Cat. No.: VC13595815
Molecular Formula: C11H14Cl2N2O
Molecular Weight: 261.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14Cl2N2O |
|---|---|
| Molecular Weight | 261.14 g/mol |
| IUPAC Name | (4-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C11H13ClN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H |
| Standard InChI Key | ZXJDUUIHTYUYAA-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl |
| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
1-(4-Chlorobenzoyl)piperazine hydrochloride has the molecular formula CHClNO and a molecular weight of 261.14 g/mol . The compound consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at the N1 position with a 4-chlorobenzoyl group. The hydrochloride salt forms via protonation of the piperazine’s secondary amine, enhancing its solubility in polar solvents like water and methanol .
Key structural attributes:
-
Chlorobenzoyl group: The para-chloro substitution on the benzoyl ring increases lipophilicity, potentially improving membrane permeability .
-
Piperazine hydrochloride: The protonated piperazine contributes to ionic character, facilitating crystallization and stability under standard storage conditions (2–8°C) .
Spectroscopic Characterization
While direct spectroscopic data for this compound is limited, analogous piperazine derivatives exhibit characteristic signals:
-
IR spectroscopy: A strong absorption band near 1,636 cm corresponds to the carbonyl (C=O) stretch of the benzoyl group .
-
H NMR: Piperazine protons typically resonate between δ 2.90–4.31 ppm, while aromatic protons from the chlorobenzoyl group appear as a doublet near δ 7.28–7.94 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized through a two-step process:
-
Acylation of piperazine: Reacting piperazine with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane .
\text{Piperazine} + \text{4-Cl-C$$_6$$H$$_4$$-COCl} \xrightarrow{\text{Base}} \text{1-(4-Cl-Benzoyl)piperazine} -
Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .
Optimized conditions:
-
Temperature: 0–5°C during acid addition to prevent side reactions.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:
-
Solvent selection: Toluene or ethyl acetate for improved phase separation.
-
Automation: Precise control of stoichiometry and reaction time minimizes byproducts like diacylated piperazine .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 65–70°C (lit.) | |
| Solubility in Methanol | >50 mg/mL | |
| Vapor Pressure (25°C) | 0 Pa | |
| LogP (Octanol-Water) | 3.4 | |
| Storage Temperature | 2–8°C |
The compound’s low vapor pressure and moderate lipophilicity (LogP = 3.4) suggest suitability for oral formulations, though its hygroscopic nature necessitates anhydrous storage .
Pharmacological Applications
Role as a Pharmaceutical Metabolite
1-(4-Chlorobenzoyl)piperazine hydrochloride is a primary metabolite of cetirizine (a second-generation antihistamine) and hydroxyzine (an anxiolytic). In vivo studies demonstrate that it retains weak histamine H receptor antagonism, contributing to the prolonged efficacy of its parent drugs .
Biological Activity Insights
While direct pharmacological data is sparse, structural analogs exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume